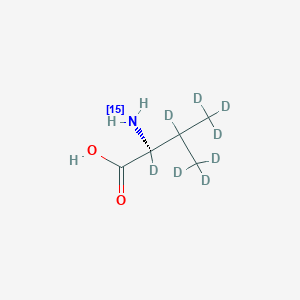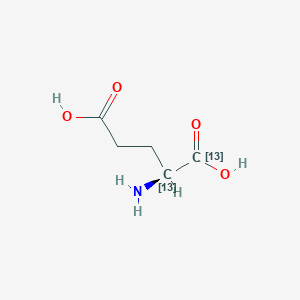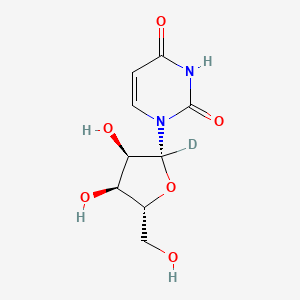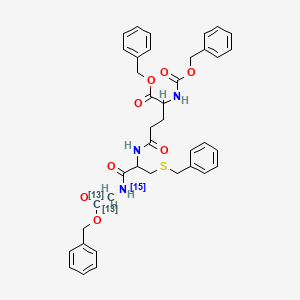
L-Valine-15N,d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine-15N,d8 is a labeled analogue of L-Valine, an essential branched-chain amino acid. This compound is isotopically labeled with deuterium (d8) and nitrogen-15 (15N), making it a valuable tool in various scientific research applications. L-Valine itself is crucial for protein synthesis, muscle growth, and tissue repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-15N,d8 involves the incorporation of deuterium and nitrogen-15 into the L-Valine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-Valine with deuterium atoms under specific conditions.
Isotopic Labeling: The nitrogen-15 isotope is introduced into the amino group of L-Valine through chemical reactions involving nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes:
Fermentation: Using microorganisms that can incorporate deuterium and nitrogen-15 into L-Valine during their metabolic processes.
Chemical Synthesis: Employing advanced chemical synthesis techniques to introduce the isotopic labels into the L-Valine molecule.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine-15N,d8 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo compounds, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
L-Valine-15N,d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein synthesis studies and to investigate metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development
Wirkmechanismus
L-Valine-15N,d8 exerts its effects by participating in protein synthesis and metabolic pathways. The deuterium and nitrogen-15 labels allow researchers to track the compound’s incorporation into proteins and other biomolecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine-13C5,15N: Another isotopically labeled analogue of L-Valine, labeled with carbon-13 and nitrogen-15.
L-Valine-d8: Labeled with deuterium only.
L-Valine-15N: Labeled with nitrogen-15 only
Uniqueness
L-Valine-15N,d8 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
126.19 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1 |
InChI-Schlüssel |
KZSNJWFQEVHDMF-KTAIWZGFSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[15NH2] |
Kanonische SMILES |
CC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)


![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
